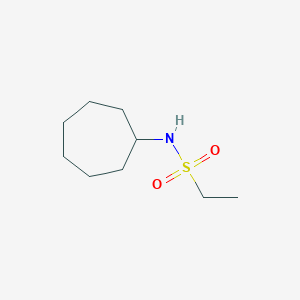
N-cycloheptylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptylethanesulfonamide is a useful research compound. Its molecular formula is C9H19NO2S and its molecular weight is 205.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 205.11365002 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
This compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . .
Mode of Action
While the exact mode of action of N-cycloheptylethanesulfonamide is not well-studied, we can infer from the general mechanism of sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid. They competitively inhibit the enzyme dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, a precursor of folic acid. This inhibits bacterial growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to folic acid synthesis, given its classification as a sulfonamide. By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are usually well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as drug formulation, patient’s age, and renal function .
Result of Action
The result of this compound’s action would be the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis. This leads to a deficiency in the nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial replication .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These include pH levels, temperature, and the presence of other substances that may interact with the drug. For instance, certain substances can increase the solubility of sulfonamides, enhancing their absorption and efficacy .
生化学分析
Cellular Effects
N-cycloheptylethanesulfonamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, sulfonamides are known to interfere with folate synthesis in bacteria, leading to inhibited cell growth . In mammalian cells, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering gene expression and cell signaling.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sulfonamides typically act by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase . By competitively inhibiting this enzyme, this compound can prevent the synthesis of folic acid, which is essential for bacterial growth. Additionally, it may interact with other enzymes and proteins, leading to various biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it could cause toxic or adverse effects. For instance, sulfonamides are known to cause allergic reactions and other side effects at high doses . In animal models, this compound may show similar threshold effects, with higher doses leading to increased toxicity and adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, sulfonamides are metabolized in the liver by acetylation and glucuronidation . These metabolic pathways can influence the levels of this compound and its metabolites in the body, affecting its overall pharmacological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation in specific tissues can influence its pharmacological effects. For instance, sulfonamides are known to be distributed widely in the body, including the liver, kidneys, and lungs .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, sulfonamides may localize to the cytoplasm or nucleus, where they can interact with enzymes and other biomolecules . This localization is essential for their biochemical activity and therapeutic effects.
特性
IUPAC Name |
N-cycloheptylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-2-13(11,12)10-9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBYMHCGGQDWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N'-(2-NAPHTHYL)GUANIDINE](/img/structure/B5801567.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
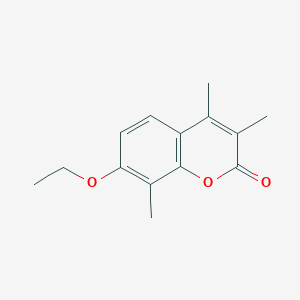
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)
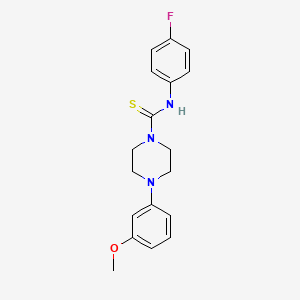
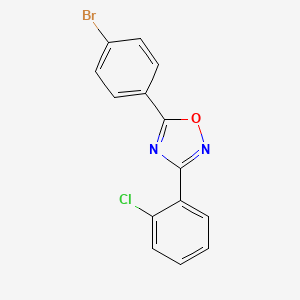
![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)
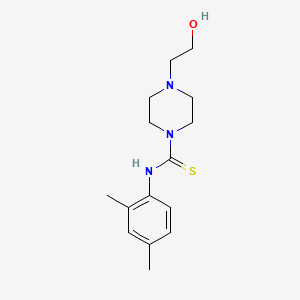

![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)
![N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]propanamide](/img/structure/B5801640.png)
